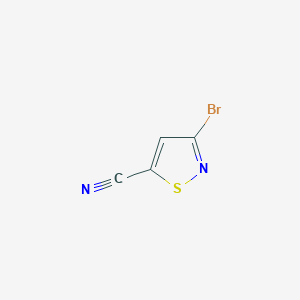

3-Bromoisothiazole-5-carbonitrile

説明

Significance of Isothiazole (B42339) Heterocycles in Contemporary Organic Synthesis and Materials Science

Isothiazoles, five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions, are of considerable importance in various scientific domains. Their structural framework is a key component in numerous pharmaceuticals, agrochemicals, and advanced materials. medwinpublishers.comresearchgate.netresearchgate.net The inherent electronic properties and reactivity of the isothiazole ring make it a valuable building block for the construction of complex molecular architectures with tailored functions. researchgate.net

In medicinal chemistry, isothiazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. medwinpublishers.comresearchgate.netnih.gov For instance, certain isothiazole-containing compounds have been investigated as potential treatments for cancer, diabetes, and neurodegenerative diseases like Parkinson's. thieme-connect.com The isothiazole moiety can also be found in commercial fungicides, highlighting its practical utility in agriculture. thieme-connect.commdpi.com

Beyond the life sciences, isothiazoles are finding increasing application in materials science. Their unique electronic and photophysical properties have led to their incorporation into organic light-emitting diodes (OLEDs), dyes, and other functional materials. researchgate.netthieme-connect.com The ability to fine-tune the characteristics of these materials by modifying the substituents on the isothiazole ring underscores the versatility of this heterocyclic system. researchgate.net

Overview of Halogenated and Nitrile-Substituted Isothiazoles as Key Intermediates

Within the broader family of isothiazoles, those bearing halogen and nitrile substituents are particularly valuable as synthetic intermediates. thieme-connect.comthieme-connect.com Halogen atoms, such as bromine and chlorine, serve as excellent leaving groups in nucleophilic substitution reactions and are amenable to various cross-coupling reactions, providing a straightforward entry point for the introduction of diverse functional groups. thieme-connect.comresearchgate.net This reactivity has been extensively exploited in the synthesis of polyfunctionalized isothiazoles. thieme-connect.com

The nitrile group (a carbon triple-bonded to a nitrogen) is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides. mdpi.commdpi.com This chemical flexibility allows for the further elaboration of the isothiazole scaffold, enabling the synthesis of a wide range of derivatives with distinct properties. The presence of both a halogen and a nitrile group on the same isothiazole ring, as in 3-bromoisothiazole-5-carbonitrile, creates a highly valuable and reactive building block for organic synthesis. ucy.ac.cyucy.ac.cy

Academic Research Trajectories and Objectives for this compound

Academic research concerning this compound has primarily focused on exploring its reactivity and utility as a precursor to more complex isothiazole derivatives. Key research trajectories include:

Nucleophilic Substitution Reactions: A significant body of research has investigated the displacement of the bromine atom at the 3-position with various nucleophiles. Studies have detailed the reactions of this compound with secondary amines like pyrrolidine (B122466) and morpholine (B109124), leading to the formation of 3-amino-substituted isothiazoles in high yields. ucy.ac.cy

Cross-Coupling Reactions: The development of modern cross-coupling methodologies has opened new avenues for the functionalization of halogenated heterocycles. Research has demonstrated the palladium-catalyzed direct C-H arylation of this compound with aryl and hetaryl iodides, facilitated by the use of a silver mediator, to produce 4-aryl-3-bromoisothiazole-5-carbonitriles. ucy.ac.cy

Functional Group Transformations: The conversion of the nitrile group at the 5-position into other functional groups has also been a subject of investigation. For instance, the hydration of the nitrile to a carboxamide and its subsequent conversion to a carboxylic acid have been reported, expanding the synthetic utility of this intermediate. mdpi.com

Synthesis of Novel Heterocyclic Systems: Researchers have explored the use of this compound in the synthesis of novel and potentially biologically active compounds. For example, its reaction with sodium 2,2-dicyanoethene-1,1-bis(thiolate) has been shown to yield not only the expected substitution products but also a novel thiobis(isothiazole) derivative. mdpi.comresearchgate.net

The overarching objective of these research efforts is to fully elucidate the chemical behavior of this compound and to leverage its unique reactivity to construct a diverse library of isothiazole-containing molecules for evaluation in various applications, from pharmaceuticals to materials science.

Interactive Data Tables

Table 1: Selected Reactions of this compound

| Reactant(s) | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Pyrrolidine | - | 3-(Pyrrolidin-1-yl)isothiazole-5-carbonitrile | High | ucy.ac.cy |

| Morpholine | - | 3-(Morpholin-4-yl)isothiazole-5-carbonitrile | High | ucy.ac.cy |

| Aryl/Hetaryl Iodides | Palladium Catalyst, AgF | 4-Aryl/Hetaryl-3-bromoisothiazole-5-carbonitriles | - | ucy.ac.cy |

| NaNO₂, TFA, ~0 °C | - | 3-Bromoisothiazole-5-carboxylic acid | 95 | mdpi.com |

Structure

2D Structure

3D Structure

特性

分子式 |

C4HBrN2S |

|---|---|

分子量 |

189.04 g/mol |

IUPAC名 |

3-bromo-1,2-thiazole-5-carbonitrile |

InChI |

InChI=1S/C4HBrN2S/c5-4-1-3(2-6)8-7-4/h1H |

InChIキー |

WSMKHNLYEYXEEF-UHFFFAOYSA-N |

正規SMILES |

C1=C(SN=C1Br)C#N |

製品の起源 |

United States |

Reactivity and Derivatization of 3 Bromoisothiazole 5 Carbonitrile

Nucleophilic Substitution Reactions of the Bromine and Nitrile Functionalities

Nucleophilic substitution is a fundamental reaction class for halogenated heterocycles. chemistrytalk.org In the case of 3-Bromoisothiazole-5-carbonitrile, the reaction involves an electron-rich nucleophile attacking the electron-deficient isothiazole (B42339) ring, leading to the displacement of the bromide leaving group. chemistrytalk.orgyoutube.com

Reactions with Secondary Dialkylamines (e.g., Pyrrolidine (B122466), Morpholine)

The reaction of this compound with secondary amines like pyrrolidine and morpholine (B109124) results in nucleophilic aromatic substitution (SNAr) at the C-3 position. The electron-withdrawing nature of the cyano group at C-5 and the ring nitrogen atom activates the C-3 position for nucleophilic attack. This leads to the formation of 3-amino-substituted isothiazole derivatives. For instance, the interaction of a related isothiazole intermediate with pyrrolidine has been shown to yield the corresponding substituted product. thieme-connect.com These reactions typically proceed under mild conditions, often requiring a base to neutralize the hydrogen bromide generated during the reaction.

Regioselectivity and Mechanistic Aspects of Amine Additions

The mechanism of nucleophilic substitution on the isothiazole ring is generally considered a bimolecular process, analogous to the SNAr mechanism. libretexts.org The reaction is initiated by the attack of the amine nucleophile on the C-3 carbon, which bears the bromine atom. libretexts.org This step is typically the rate-determining step and involves the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrile group at C-5. The subsequent rapid loss of the bromide ion restores the aromaticity of the ring, yielding the final substituted product. libretexts.org

The regioselectivity of the attack is directed to the C-3 position due to the presence of the bromine leaving group. While position 5 of the isothiazole ring is often more susceptible to nucleophilic attack, the substitution in this compound occurs at C-3 because it is the site of the displaceable halogen atom. thieme-connect.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a process described as backside attack. masterorganicchemistry.com

Isothiazole Ring Cleavage Phenomena in Nucleophilic Environments

A notable aspect of isothiazole chemistry is the potential for the heterocyclic ring to undergo cleavage when subjected to certain nucleophilic conditions. thieme-connect.com Strong nucleophiles or harsh reaction conditions can lead to the opening of the isothiazole ring, which represents a competitive reaction pathway to simple substitution. thieme-connect.comclockss.org This phenomenon arises from the inherent strain and electronic properties of the N-S bond within the ring. The specific conditions under which ring cleavage competes with or dominates over nucleophilic substitution for this compound depend on the nature of the nucleophile, the solvent, and the temperature.

Transition Metal-Catalyzed Carbon-Carbon Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming carbon-carbon bonds. thieme-connect.comnih.gov this compound serves as an excellent substrate for these transformations, allowing for the construction of complex aryl-isothiazole structures.

Palladium-Catalyzed C-H Arylation (e.g., Silver-Mediated)

Direct C-H arylation is an efficient strategy that avoids the pre-functionalization of the C-H bond. For this compound, the C-H bond at position 4 can be directly arylated using a palladium catalyst. ucy.ac.cy This reaction is often mediated by a silver salt, such as silver(I) fluoride (B91410) (AgF), which acts as an oxidant and a halide scavenger. ucy.ac.cyrsc.org

The palladium-catalyzed direct C-H arylation of this compound with various aryl and heteroaryl iodides proceeds to give 4-aryl/hetaryl-3-bromoisothiazole-5-carbonitriles. ucy.ac.cy A notable side-reaction can be the silver-catalyzed hydration of the C-5 nitrile group, which results in the formation of 3-Bromoisothiazole-5-carboxamide. ucy.ac.cy

| Aryl Iodide Partner | Product | Yield (%) |

|---|---|---|

| Iodobenzene | 3-Bromo-4-phenylisothiazole-5-carbonitrile | 62 |

| 1-Iodo-4-methoxybenzene | 3-Bromo-4-(4-methoxyphenyl)isothiazole-5-carbonitrile | 72 |

| 1-Iodo-4-nitrobenzene | 3-Bromo-4-(4-nitrophenyl)isothiazole-5-carbonitrile | 42 |

| 2-Iodothiophene | 3-Bromo-4-(thiophen-2-yl)isothiazole-5-carbonitrile | 55 |

Suzuki Cross-Coupling for Aryl-Isothiazole Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orgyoutube.com this compound, as an organobromide, readily participates in Suzuki coupling reactions with various arylboronic acids or their esters. dntb.gov.uaorganic-chemistry.org This reaction provides a reliable route to 3-aryl-isothiazole-5-carbonitriles.

The catalytic cycle for the Suzuki reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the isothiazole, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. wikipedia.orgnih.gov A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org This methodology is valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

| Coupling Partner | Catalyst/Base System | General Product |

|---|---|---|

| Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-isothiazole-5-carbonitrile |

| Heteroarylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-Heteroaryl-isothiazole-5-carbonitrile |

| Vinylboronic acid | Pd(OAc)₂/PCy₃ / K₃PO₄ | 3-Vinyl-isothiazole-5-carbonitrile |

Transformations of the Nitrile Functionality

The cyano group of this compound is a key functional handle that can be converted into other valuable chemical groups.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Basic Hydrolysis: Refluxing the nitrile with a base, like sodium hydroxide (B78521) solution, initially produces the carboxylate salt and ammonia. libretexts.orggoogle.com Subsequent acidification with a strong acid is required to liberate the free carboxylic acid. libretexts.org

This hydrolysis provides a direct route to 3-bromoisothiazole-5-carboxylic acid, a versatile intermediate for the synthesis of esters, amides, and other carboxylic acid derivatives. libretexts.orgresearchgate.net

Reactivity of the Bromine Substituent in Synthetic Transformations

The bromine atom at the 3-position of the isothiazole ring is a key site for further functionalization through substitution and metal-exchange reactions.

Electrophilic Substitution: Aromatic rings like isothiazole can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom. libretexts.orglibretexts.org However, the direct electrophilic substitution of the bromine atom itself is not a typical reaction. Instead, the bromine atom, being an electron-withdrawing group, will deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. Halogenation of aromatic compounds often requires a catalyst, such as a Lewis acid (e.g., FeBr₃), to polarize the halogen molecule and make it a more potent electrophile. libretexts.orgchemistrystudent.commasterorganicchemistry.com

Nucleophilic Substitution: The bromine atom on the electron-deficient isothiazole ring can be susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the ring, such as the nitrile group at the 5-position. A variety of nucleophiles can be used to displace the bromine, allowing for the introduction of diverse functionalities. For example, the displacement of a bromide with a thiol-containing nucleophile has been reported in the synthesis of isothiazole sulfides. mdpi.comresearchgate.net

Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic reagent, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly useful for creating carbon-carbon and carbon-heteroatom bonds. tcnj.edu

The reaction typically involves treating the bromo-substituted isothiazole with an organolithium reagent, such as n-butyllithium, at low temperatures. tcnj.edunih.gov This generates a lithiated isothiazole intermediate. This highly reactive species can then be quenched with an electrophile to introduce a new substituent at the 3-position. rsc.org This method allows for the formation of derivatives that might be difficult to access through other synthetic routes. tcnj.edu A variation of this involves using a combination of a Grignard reagent (like i-PrMgCl) and an alkyllithium to achieve selective bromine-metal exchange, even in the presence of acidic protons on the molecule. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 3-Bromoisothiazole-5-carbonitrile, which possesses a simple yet distinct set of nuclei, NMR provides crucial data for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the single proton attached to the isothiazole (B42339) ring. This proton, located at the C4 position, is expected to appear as a singlet in the aromatic region of the spectrum. Its specific chemical shift is influenced by the electron-withdrawing effects of the adjacent bromine atom and nitrile group, as well as the heteroatoms within the ring. While specific experimental data for this compound is not widely published, analysis of structurally similar compounds, such as 5-(3-bromophenyl)-3-phenylisoxazole, where aromatic protons appear in the range of 6.85-7.98 ppm, and 5-bromopyrimidine-2-carbonitrile, with signals between 8.0 and 9.0 ppm, suggests the C4-H signal for the title compound would likely be found downfield, in a similar range. rsc.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of this compound. The spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule: C3, C4, C5, and the nitrile carbon (C≡N). The chemical shifts of the ring carbons (C3, C4, and C5) are indicative of their electronic environment. C3, being bonded to the electronegative bromine and nitrogen atoms, and C5, bonded to the nitrogen and the electron-withdrawing nitrile group, are expected to be the most deshielded. The nitrile carbon will appear in the characteristic region for cyano groups, typically around 110-125 ppm.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | 140 - 160 |

| C4 | 120 - 135 |

| C5 | 145 - 165 |

| C≡N | 110 - 120 |

Note: These are predicted ranges based on data from analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HSQC, HMBC)

Two-dimensional NMR techniques offer deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): For this compound, a COSY experiment would be of limited utility for the isothiazole core itself, as there is only a single proton. huji.ac.ilcolumbia.edulibretexts.org

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment would be valuable to definitively identify the CH carbon (C4) versus the quaternary carbons (C3, C5, and the nitrile carbon).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show a direct correlation between the C4 proton and the C4 carbon, confirming their one-bond connectivity. researchgate.netcolumbia.edu

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FTIR)

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the nitrile group (C≡N). Based on data from similar structures like 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) and 3,5-dibromoisothiazole-4-carbonitrile, which show this band at 2234 cm⁻¹ and 2232 cm⁻¹ respectively, a similar absorption is anticipated for the title compound. mdpi.comresearchgate.net Other characteristic bands would include those for the C-Br stretch, and various C=N and C-S stretching and bending vibrations within the isothiazole ring. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretch | ~2230 |

| C-H | Stretch (aromatic) | >3000 |

| C=N | Stretch | 1600 - 1450 |

| C-Br | Stretch | 700 - 500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with approximately equal intensities. sapub.org

The fragmentation pattern would likely involve the loss of the bromine atom, the nitrile group, or cleavage of the isothiazole ring. Analysis of these fragment ions can further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While no published crystal structure for this compound was found in the searched literature, such a study would provide invaluable data on the planarity of the isothiazole ring and the conformational arrangement of the substituents. This technique remains the gold standard for unambiguous solid-state structural determination. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The isothiazole ring, an aromatic heterocyclic system, and the nitrile group are expected to give rise to characteristic electronic transitions.

A hypothetical data table for the UV-Vis spectroscopic analysis of this compound is presented below, based on typical data presentation in research literature.

| Parameter | Value |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| λmax (nm) | Data not available |

| Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Data not available |

This table is for illustrative purposes only, as specific experimental data was not found in the searched literature.

Elemental Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C₄HBrNS, this analysis is crucial for confirming its elemental composition and purity.

The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms (Carbon, Hydrogen, Bromine, Nitrogen, and Sulfur). A comparison between these theoretical values and the experimentally determined percentages serves to validate the compound's identity.

Although specific experimental results for this compound were not found in the surveyed literature, research on analogous compounds frequently reports such data. For example, the elemental analysis of 3-bromoisothiazole-5-carboxylic acid (C₄H₂BrNO₂S) found values of C: 22.75%, H: 0.96%, and N: 7.08%, which would be compared against its theoretical composition. mdpi.com

Below is an interactive data table detailing the theoretical elemental composition of this compound. Experimental values would be obtained from an elemental analyzer and compared to these theoretical percentages to confirm the compound's synthesis.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 25.40 |

| Hydrogen | H | 1.01 | 1 | 1.01 | 0.53 |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.25 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.41 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.96 |

| Total | 189.03 | 100.00 |

This table presents the theoretical values. Experimental data for this compound is not available in the cited sources.

Theoretical and Computational Investigations of 3 Bromoisothiazole 5 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For 3-bromoisothiazole-5-carbonitrile, DFT studies provide fundamental insights into its stability and reactivity.

Detailed research findings from DFT calculations reveal key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Another significant aspect explored through DFT is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the isothiazole (B42339) ring and the nitrile group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and near the bromine atom, suggesting sites for nucleophilic attack. These calculations help predict how the molecule will interact with other reagents. nih.govnih.gov

Global reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity. nih.gov These include electronegativity, chemical hardness, and the electrophilicity index. Such parameters are vital for comparing the reactivity of this compound with other related isothiazole derivatives.

Table 1: Representative DFT-Calculated Electronic Properties This table contains hypothetical but representative data for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Electrophilicity Index | 3.8 eV | Quantifies the electrophilic nature of the molecule. |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling is an essential tool for mapping the intricate pathways of chemical reactions. mdpi.com By simulating the interaction between reactants, chemists can identify transition states, intermediates, and the energy barriers associated with each step of a reaction. This is particularly useful for understanding the complex reactivity of polyfunctionalized heterocycles like this compound.

For instance, studies on related 3-bromoisothiazoles have investigated their reactions with nucleophiles like secondary amines. ucy.ac.cy Computational models can rationalize the observed outcomes, such as substitution at the C-3 position or even ring-cleavage, by calculating the activation energies for competing pathways. The model can clarify why one product is formed over another under specific conditions. ucy.ac.cy

In more complex transformations, such as domino reactions, computational studies can be combined with experimental work to unravel the mechanism. rsc.org For this compound, which has multiple reactive sites (the C-Br bond, the nitrile group, and the C-4 position), computational modeling could predict the selectivity of a reaction. For example, it could determine whether a nucleophile would preferentially attack the carbon atom bonded to the bromine or another site, and how factors like the choice of solvent or catalyst influence this selectivity. rsc.org These models are built by locating the transition state structures and calculating their energies, providing a detailed, step-by-step view of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling in Isothiazole Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their observed properties, such as biological activity or physical characteristics. nih.gov The fundamental principle is that the structure of a molecule dictates its properties. youtube.com In the context of isothiazole chemistry, QSPR can be a powerful predictive tool.

Developing a QSPR model involves several steps:

Data Set Compilation : A diverse set of isothiazole derivatives with known experimental property values is gathered.

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated from its chemical structure. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is created that links a subset of the most relevant descriptors to the property of interest. nih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.gov

While a specific QSPR model for this compound may not be publicly available, such a model could be developed for a series of related isothiazoles to predict properties like herbicidal or antifungal activity, which are common applications for this class of compounds. researchgate.net This approach allows for the rapid screening of virtual compounds, prioritizing the synthesis of only the most promising candidates. nih.gov

Table 2: Components of a Generic QSPR Model for Isothiazoles

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The property to be predicted. | Antifungal activity (IC₅₀) |

| Independent Variables | Calculated molecular descriptors. | Molecular Weight, LogP, Dipole Moment, Number of Hydrogen Bond Donors |

| Mathematical Model | The equation relating descriptors to the property. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

| Statistical Metrics | Measures of the model's accuracy and predictability. | R² (Coefficient of Determination), Q² (Cross-validated R²) |

Conformational Analysis and Molecular Dynamics Simulations Relevant to Reactivity

While DFT provides a static picture of a molecule at its lowest energy state, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations offer insights into the motion and flexibility of molecules, which are crucial for understanding their reactivity.

Conformational Analysis aims to identify all stable low-energy three-dimensional arrangements (conformers) of a molecule. nih.gov For a relatively rigid molecule like this compound, the number of conformers is limited, but this analysis is the first step toward understanding its 3D shape and how it might fit into an enzyme's active site or interact with a reactant.

Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates for Complex Molecules

3-Bromoisothiazole-5-carbonitrile is a polyfunctionalized scaffold that provides numerous opportunities for chemical modification, making it a key intermediate in the synthesis of more complex molecules. The reactivity of the bromine atom at the C-3 position and the hydrogen atom at the C-4 position allows for selective functionalization.

A significant application is its use in palladium-catalyzed direct C-H arylation reactions. Research has shown that this compound can be successfully coupled with various aryl and hetaryl iodides at the C-4 position in the presence of a palladium catalyst and a silver fluoride (B91410) (AgF) mediator. ucy.ac.cy This method allows for the synthesis of a range of 4-aryl-3-bromoisothiazole-5-carbonitriles, introducing molecular complexity in a controlled manner. ucy.ac.cy During these investigations, a notable side reaction was the silver-catalyzed hydration of the C-5 nitrile group, which yielded 3-Bromoisothiazole-5-carboxamide. ucy.ac.cy

Furthermore, the functional groups of the isothiazole (B42339) core can be transformed to generate other useful derivatives. For instance, the related compound 3-bromoisothiazole-5-carboxamide can be converted into 3-Bromoisothiazole-5-carboxylic Acid in high yield by treatment with sodium nitrite (B80452) in trifluoroacetic acid (TFA). mdpi.com This highlights the utility of the bromoisothiazole scaffold in accessing a variety of derivatives with different electronic and steric properties, suitable for further synthetic elaborations. mdpi.com

Utilization in Ligand Design for Transition Metal Catalysis

While direct applications of this compound as a ligand in transition metal catalysis are not extensively documented, the broader class of thiazole (B1198619) derivatives shows significant promise in this area. Thiazoles are valuable ligand scaffolds because they possess both a soft base (the sulfur atom) and a hard base (the nitrogen atom), allowing them to coordinate with a wide range of hard and soft metals. nih.gov This dual-coordination capability makes them versatile for designing catalysts.

The structure of this compound, with its nitrogen and sulfur heteroatoms and the additional nitrogen of the cyano group, presents multiple potential coordination sites. These sites could be exploited to form stable complexes with transition metals. The development of metal-thiazole complexes has grown in recent years, with many demonstrating catalytic activity. nih.gov By modifying the substituents on the thiazole ring, chemists can fine-tune the electronic and steric properties of the resulting metal complexes, influencing their catalytic performance and selectivity. The bromo and cyano groups on this compound offer synthetic handles for further derivatization to create more sophisticated and tailored ligands for specific catalytic applications. nih.gov

Development of Novel Heterocyclic Scaffolds and Architectures

The development of new molecular architectures with unique properties is a central goal of synthetic chemistry. This compound and its close analogs are excellent starting points for creating novel heterocyclic scaffolds due to their high degree of functionalization. mdpi.com

A prime example is the synthesis of 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile). This novel compound was unexpectedly formed during the synthesis of 3,5-dibromoisothiazole-4-carbonitrile from sodium 2,2-dicyanoethene-1,1-bis(thiolate) and bromine. mdpi.comresearchgate.net The formation of this thio-bridged bis-isothiazole architecture demonstrates the potential for creating complex, fused, or linked heterocyclic systems from simple brominated isothiazoles. The proposed mechanism involves the initial displacement of the bromide at the C-5 position of a dibromo-isothiazole intermediate to form a mercapto derivative, which then condenses with another molecule of the dibromo-isothiazole. mdpi.com The resulting thiobis(isothiazole) is itself a multifunctional scaffold, offering multiple sites for further chemical modification and the construction of even more elaborate molecular structures. mdpi.comresearchgate.net

Contributions to Functional Materials Chemistry (e.g., Dyes)

The isothiazole nucleus is a known component in various functional materials, including dyes. mdpi.com While specific examples starting directly from this compound are not prominent, the synthesis of azo dyes from related aminothiazole derivatives is well-established and provides a clear blueprint for its potential application. nih.gov

The general synthesis of thiazole azo dyes involves the diazotization of an aminothiazole derivative, followed by a coupling reaction with an electron-rich aromatic compound, such as N,N-diethylaniline. nih.govgoogle.com The bromine atom at the C-3 position of this compound can be substituted by an amino group to generate 3-amino-isothiazole-5-carbonitrile. This amino derivative could then serve as the diazo component in the synthesis of novel azo dyes. The resulting dyes would incorporate the isothiazole-5-carbonitrile moiety, which could influence their color, photostability, and affinity for various substrates. Beyond dyes, isothiazole derivatives have been patented for use in stabilizing photographic materials and as components of ink formulations for printers, indicating a broader role in functional materials chemistry. researchgate.net

Table of Mentioned Compounds

Future Research Directions and Challenges

Innovations in Sustainable and Green Synthesis Methodologies for Isothiazoles

A major challenge in modern chemistry is the development of environmentally benign synthetic protocols. researchgate.netnih.gov For isothiazoles, research is moving away from conventional methods that often rely on hazardous reagents and generate significant waste. nih.gov The focus is now on green chemistry principles, including the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions. researchgate.netnih.gov

Recent breakthroughs include:

Photoredox Catalysis : A sustainable, metal-free synthesis of isothiazoles has been developed using visible light photoredox catalysis. rsc.org This method operates under mild conditions and demonstrates a broad substrate scope, representing an environmentally friendly alternative for creating the crucial N–S bond. rsc.org

Transition-Metal-Free Reactions : Researchers have devised efficient, transition-metal-free syntheses of substituted isothiazoles. organic-chemistry.org One such method involves the KOH-mediated annulation of dithioesters and aryl acetonitriles under aerial conditions, avoiding expensive and toxic metal catalysts. organic-chemistry.org Another approach is the catalyst-free, carbon-economic [4+1] annulation of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297). organic-chemistry.org

Alternative Energy Sources : Innovative techniques like microwave irradiation and ultrasound are being employed to synthesize thiazole (B1198619) and isothiazole (B42339) derivatives, offering advantages in scalability, cost-effectiveness, and simplified purification. researchgate.netnih.gov

Solvent-Free Conditions : A promising green approach involves the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide on a silica (B1680970) gel support, which can be performed at room temperature or with microwave irradiation. thieme-connect.com

| Green Synthesis Technique | Description | Key Advantages |

| Photoredox Catalysis | Utilizes visible light to promote N-S bond formation in the isothiazole ring. rsc.org | Metal-free, mild conditions, environmentally friendly. rsc.org |

| KOH-Mediation | Employs potassium hydroxide (B78521) to facilitate the annulation of components like dithioesters and aryl acetonitriles. organic-chemistry.org | Transition-metal-free, high selectivity, operates under aerial conditions. organic-chemistry.org |

| Microwave/Ultrasound | Uses alternative energy sources to drive the reaction. nih.gov | Scalable, cost-effective, simpler purification. nih.gov |

| Solvent-Free Oxidation | Involves the oxidative cyclization of precursors without the use of a solvent. thieme-connect.com | Reduced waste, faster reaction times (with microwave). thieme-connect.com |

| Catalyst-Free Annulation | A [4+1] annulation using simple reagents like ammonium acetate. organic-chemistry.org | Operationally simple, avoids metal catalysts. organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the isothiazole ring is well-established, there is still much to learn about its reactivity, particularly for highly functionalized derivatives like 3-bromoisothiazole-5-carbonitrile. Future research will focus on discovering novel reactions and transformations to build molecular complexity.

Key areas of exploration include:

Direct C-H Activation : Novel functionalization strategies using direct C-H activation have been documented for isothiazoles. rsc.org A specific example is the palladium-catalyzed, silver-mediated direct C-H arylation of this compound. ucy.ac.cy

Multi-Component Reactions : The development of three-component reactions provides a highly efficient pathway to thiazoles and isothiazoles by forming multiple new bonds in a single step. organic-chemistry.orgacs.org

Novel Ring Formation and Derivatization : The synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) from the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine highlights an unexpected transformation pathway. mdpi.comresearchgate.netresearchgate.net The proposed mechanism involves the initial formation of 3,5-dibromoisothiazole-4-carbonitrile, followed by a reaction with a sulfur nucleophile. mdpi.com This multifunctional product is a potentially valuable synthetic scaffold. mdpi.comresearchgate.net

Functional Group Transformations : Research continues into the modification of substituent groups on the isothiazole ring. For instance, the transformation of isothiazole-5-carboxamides into their corresponding carboxylic acids has been achieved with high efficiency using sodium nitrite (B80452) in trifluoroacetic acid at low temperatures. mdpi.com This provides access to isothiazole carboxylic acids, which have shown significant biological activity. mdpi.com

| Reaction Type | Description | Example Compound(s) |

| Direct C-H Arylation | Palladium-catalyzed functionalization of a C-H bond. ucy.ac.cy | 3-bromo-4-phenylisothiazole-5-carbonitrile. ucy.ac.cy |

| Dimerization/Thiolation | Formation of a thioether linkage between two isothiazole rings. mdpi.com | 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile). mdpi.comresearchgate.net |

| Amide to Carboxylic Acid | Conversion of a carboxamide group using NaNO₂ in TFA. mdpi.com | 3-Bromoisothiazole-5-carboxylic Acid. mdpi.com |

| Cross-Coupling | Suzuki, Stille, and Sonogashira couplings at the C5-position. mdpi.comsci-hub.se | Various arylated or alkynylated isothiazoles. mdpi.comsci-hub.se |

Advanced Computational Predictions for Complex Derivatization

Computational chemistry is an increasingly vital tool for predicting molecular properties and guiding synthetic efforts. acs.org For complex derivatizations of this compound, advanced computational methods can save significant time and resources by predicting reaction outcomes and screening for desired properties before a molecule is ever synthesized.

Future applications in this area include:

Reactivity and Site Selectivity Prediction : Density Functional Theory (DFT) can be used to understand the chemical reactivity and site selectivity of molecular systems. mdpi.com By calculating global reactivity descriptors and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict which sites on the this compound scaffold are most likely to react in, for example, nucleophilic substitution or cross-coupling reactions. mdpi.com

Virtual Screening and Docking Studies : For applications in drug discovery, molecular docking studies can predict the binding affinity and interactions between potential isothiazole derivatives and biological targets, such as enzymes or receptors. acs.orgnih.gov This allows for the in silico screening of large virtual libraries of compounds.

Molecular Dynamics Simulations : To assess the stability of a potential drug candidate within its biological target, molecular dynamics (MD) simulations can be performed. acs.orgnih.gov These simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. nih.gov

| Computational Method | Application for this compound Derivatization |

| Density Functional Theory (DFT) | Predict reactivity, site selectivity, and electronic properties (HOMO-LUMO gap, chemical potential). mdpi.comresearchgate.net |

| Molecular Docking | Predict binding modes and affinities of derivatives with biological targets (e.g., enzymes, receptors). acs.orgnih.gov |

| Molecular Dynamics (MD) | Evaluate the stability of ligand-protein complexes over time. acs.orgnih.gov |

| ADMET Prediction | In silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential new compounds. nih.gov |

Expanding Synthetic Utility in Emerging Fields of Chemical Research

The unique chemical structure of this compound, with its distinct bromine and nitrile functional groups, makes it a versatile building block. Future research is set to expand its utility in several emerging and high-impact fields.

Potential growth areas include:

Medicinal Chemistry : Isothiazoles are considered "privileged scaffolds" and are being investigated for a range of therapeutic applications, including as anticancer agents. mdpi.comrsc.orgsci-hub.se The development of novel isothiazole derivatives is a promising strategy for generating shape-diverse, drug-like molecules for unexplored targets. sci-hub.se

Agrochemicals : Isothiazole derivatives have already found use as fungicides. mdpi.comthieme-connect.com The exploration of new derivatives of this compound could lead to the development of novel and more effective plant protection chemicals. thieme-connect.com

Materials Science : The isothiazole ring is a component of some dyes. mdpi.comresearchgate.net The highly functionalized nature of this compound and its derivatives could be exploited to create novel functional materials, such as fluorescent probes or components for electronic devices.

Catalysis : Isothiazole-containing ligands can be used to form transition-metal complexes. thieme-connect.com There is potential to develop new catalysts based on derivatives of this compound for use in challenging chemical transformations, potentially under green chemistry conditions like in aqueous media. thieme-connect.com

Q & A

Q. What safety protocols are essential for handling brominated isothiazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。